molecular formula C16H16ClN3O2S B6507419 N-(3-chlorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide CAS No. 1001519-96-5

N-(3-chlorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide

Cat. No.: B6507419
CAS No.: 1001519-96-5
M. Wt: 349.8 g/mol
InChI Key: LICIDBOVVXDLGE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a heterocyclic compound featuring a quinazolinone core fused with a hexahydroquinoline system, a sulfanyl (-S-) linker, and a 3-chlorophenyl-substituted acetamide group. Its molecular formula is C₁₆H₁₅ClN₃O₂S, with a molecular weight of 348.83 g/mol (exact mass: 348.0577) . This compound is synthesized via multi-step reactions involving thioacetylation of quinazolinone intermediates and subsequent coupling with 3-chloroaniline derivatives. Its structural complexity and functional groups make it a candidate for biological activity studies, particularly in enzyme inhibition and receptor modulation .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c17-10-4-3-5-11(8-10)18-14(21)9-23-15-12-6-1-2-7-13(12)19-16(22)20-15/h3-5,8H,1-2,6-7,9H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICIDBOVVXDLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Key Structural Analogues and Their Features
Compound Name Core Structure Substituents Functional Groups Key Differences
Target Compound Hexahydroquinazolinone 3-chlorophenyl Sulfanyl, acetamide Reference standard
N-(3-methoxyphenyl)-2-[(2-oxohexahydroquinazolin-4-yl)sulfanyl]acetamide Hexahydroquinazolinone 3-methoxyphenyl Sulfanyl, acetamide Methoxy (-OCH₃) replaces chloro (-Cl); reduced electronegativity, altered pharmacokinetics
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxodihydroquinazolin-2-yl]sulfanyl}acetamide Dihydroquinazolinone 3-chloro-4-fluorophenyl Sulfanyl, acetamide, methoxyphenyl Fluorine addition enhances polarity; dihydroquinazolinone core differs in saturation
N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)hexahydroquinolin-2-yl]sulfanyl}acetamide Hexahydroquinoline 3-chloro-2-methylphenyl Sulfanyl, acetamide, cyano Hexahydroquinoline (non-quinazolinone) core; dual chloro substituents
N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine 3-chlorophenyl Sulfanyl, acetamide, diaminopyrimidine Pyrimidine core replaces quinazolinone; enhanced hydrogen-bonding capacity
Key Observations:

Substituent Effects : The 3-chlorophenyl group in the target compound contributes to hydrophobic interactions in biological systems. Replacing -Cl with -OCH₃ (as in the methoxyphenyl analogue) reduces electronegativity, impacting binding affinity to targets like kinases or proteases .

Core Modifications: Replacing the quinazolinone core with pyrimidine (e.g., in diaminopyrimidine derivatives) alters hydrogen-bonding networks and steric bulk, as seen in crystallographic studies .

Key Insights:
  • The target compound’s chlorophenyl group optimizes balance between lipophilicity and target engagement, whereas bulkier substituents (e.g., 4-chlorophenyl in hexahydroquinoline derivatives) may reduce solubility .
  • Fluorinated analogues exhibit enhanced activity in inflammation models, suggesting strategic halogenation improves therapeutic profiles .
  • Core flexibility: Quinazolinone derivatives generally show broader kinase inhibition, while pyrimidine-core compounds excel in antifolate applications .

Physicochemical and Crystallographic Comparisons

The target compound crystallizes in a monoclinic P2₁/c system, with unit cell parameters a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76°, and Z = 8 . Intramolecular N–H⋯N hydrogen bonds stabilize the sulfanyl-acetamide linkage, forming an S(7) ring motif. In contrast, the pyrimidine-core analogue (Compound II in ) shows a larger dihedral angle (59.7°) between aromatic rings, reducing planarity and altering π-π stacking interactions .

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